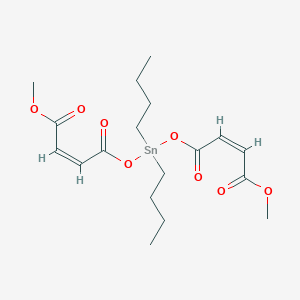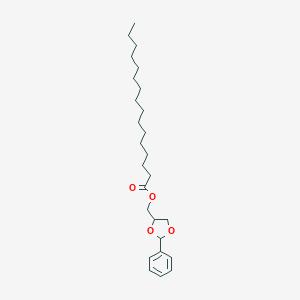
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate, also known as PDMP, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. PDMP is a member of the dioxolane family of compounds and is a derivative of palmitic acid.
Scientific Research Applications
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and lysosomal storage disorders. This compound has been shown to inhibit the activity of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids. Inhibition of this enzyme leads to the accumulation of glycosphingolipids, which has been linked to various diseases.
Mechanism of Action
(2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate inhibits the activity of glucosylceramide synthase by binding to the enzyme's active site. This inhibition leads to the accumulation of glycosphingolipids, which can have various effects on cells. The accumulation of glycosphingolipids has been linked to apoptosis, autophagy, and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. This compound-induced accumulation of glycosphingolipids has been linked to apoptosis, autophagy, and cell cycle arrest. This compound has also been shown to induce the expression of various genes involved in cell death and survival pathways.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate in lab experiments is its ability to selectively inhibit the activity of glucosylceramide synthase. This selectivity allows researchers to study the effects of glycosphingolipid accumulation on cells without affecting other cellular processes. However, this compound has limitations in terms of its solubility and stability, which can affect its use in certain experiments.
Future Directions
There are several future directions for research on (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate. One direction is to study the effects of this compound on lysosomal storage disorders, which are characterized by the accumulation of glycosphingolipids in lysosomes. Another direction is to investigate the potential use of this compound as a therapeutic agent in cancer and diabetes. Furthermore, the development of more stable and soluble derivatives of this compound could enhance its use in scientific research.
Synthesis Methods
The synthesis of (2-Phenyl-1,3-dioxolan-4-yl)methyl palmitate involves the reaction of palmitic acid with 2-phenyl-1,3-dioxolane-4-methanol in the presence of a catalyst. The reaction produces this compound, which is then purified using various techniques such as column chromatography and recrystallization. The purity of this compound is essential for its use in scientific research.
Properties
| 18418-22-9 | |
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(2-phenyl-1,3-dioxolan-4-yl)methyl hexadecanoate |
InChI |
InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(27)28-21-24-22-29-26(30-24)23-18-15-14-16-19-23/h14-16,18-19,24,26H,2-13,17,20-22H2,1H3 |
InChI Key |
DDQKVLKHPDPJDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)C2=CC=CC=C2 |
synonyms |
Palmitic acid (2-phenyl-1,3-dioxolan-4-yl)methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


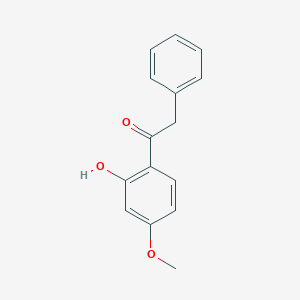
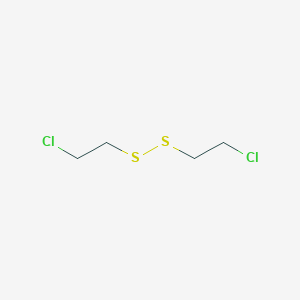
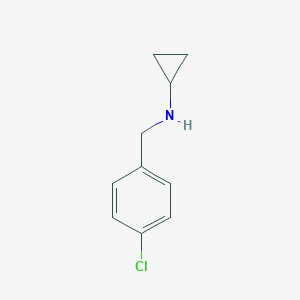
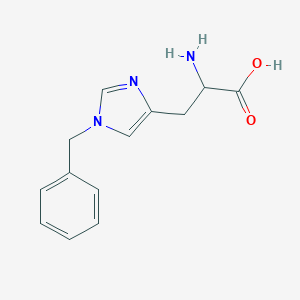
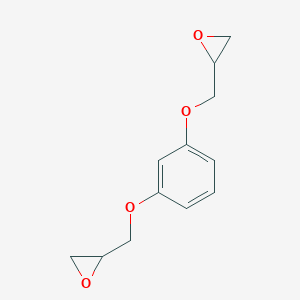

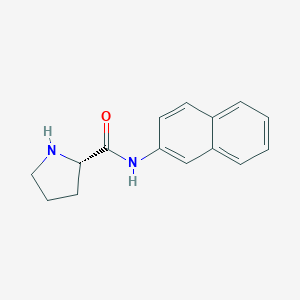
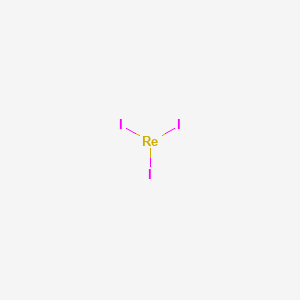
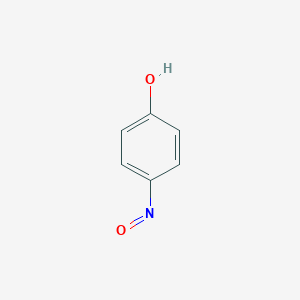
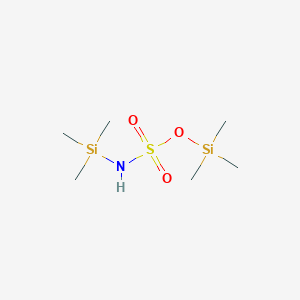
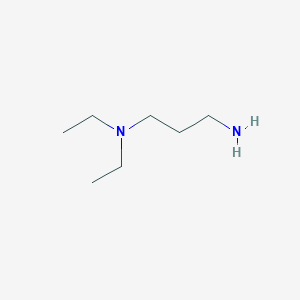
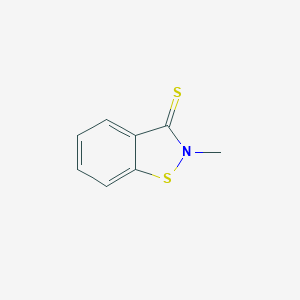
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
